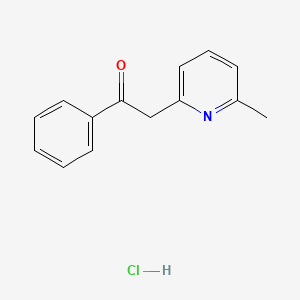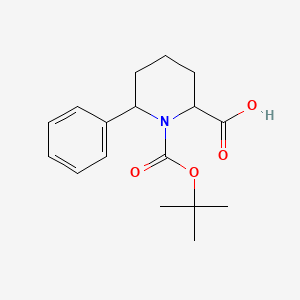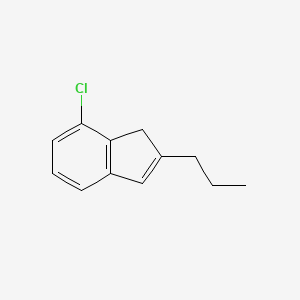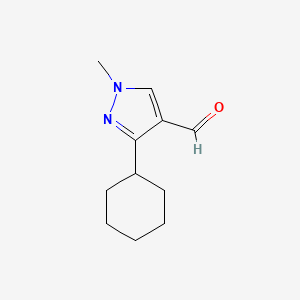
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, attached to a cyclohexyl group, a methyl group, and a carbaldehyde group .Applications De Recherche Scientifique
Synthesis Approaches
The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatives can be approached through various synthetic routes involving cyclohexylamine and 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde compounds. These processes may involve nucleophilic substitution or condensation reactions, leading to products with different structural configurations and properties. For example, the reaction between cyclohexylamine and 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde results in nucleophilic substitution, while the reaction with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde leads to a condensation product followed by hydrolysis (Orrego Hernandez et al., 2015).
Crystal Structures
The crystal structure analysis of synthesized derivatives reveals their molecular configurations and intermolecular interactions, such as hydrogen bonding patterns. These analyses contribute to understanding the compound's solid-state properties and potential applications in materials science (Xu & Shi, 2011).
Biological Activities and Applications
Antimicrobial Activities
Derivatives of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. Synthesis of novel compounds and their subsequent testing can identify candidates with potent antimicrobial effects, contributing to the development of new therapeutic agents (Thumar & Patel, 2011).
Antioxidant and Anti-inflammatory Activities
Some synthesized derivatives exhibit significant antioxidant and anti-inflammatory activities, making them potential candidates for treating related disorders. The evaluation of these activities involves comparing the synthesized compounds' effects to standard drugs, highlighting their therapeutic potential (Sudha et al., 2021).
Material Science Applications
The incorporation of pyrazole derivatives into materials such as chitosan can enhance their antimicrobial properties, offering applications in biocompatible materials and coatings. The modification of chitosan with heteroaryl pyrazole derivatives demonstrates the versatility of these compounds in material science, particularly in developing antimicrobial surfaces (Hamed et al., 2020).
Propriétés
IUPAC Name |
3-cyclohexyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZPDWAOXTGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



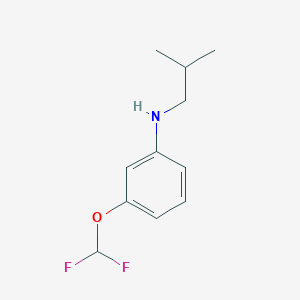
![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)
![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)
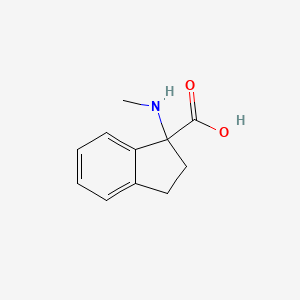
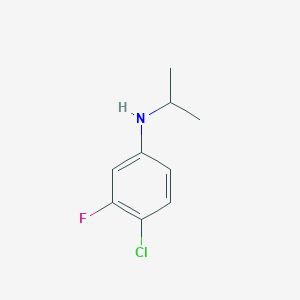
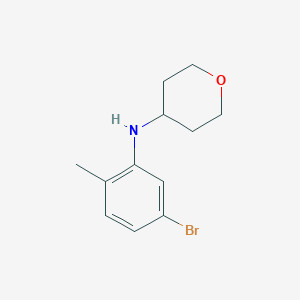
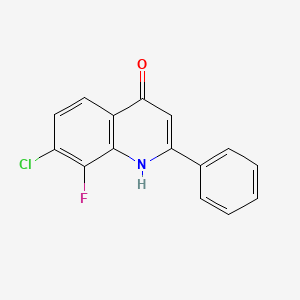
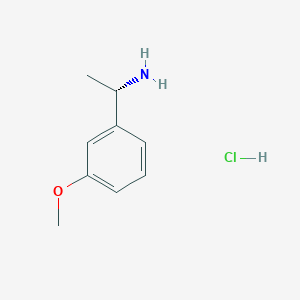
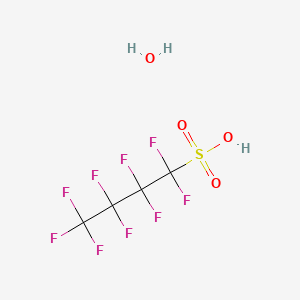
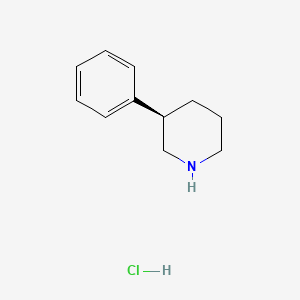
![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)
